N-[2-fluoro-5-(trifluoromethyl)phenyl]butane-1-sulfonamide
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Overview
Description
N-[2-fluoro-5-(trifluoromethyl)phenyl]butane-1-sulfonamide is a chemical compound with the molecular formula C11H13F4NO2S and a molecular weight of 299.29 g/mol . This compound is characterized by the presence of a fluoro and trifluoromethyl group attached to a phenyl ring, along with a butane-1-sulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-fluoro-5-(trifluoromethyl)phenyl]butane-1-sulfonamide typically involves the reaction of 2-fluoro-5-(trifluoromethyl)aniline with butane-1-sulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-fluoro-5-(trifluoromethyl)phenyl]butane-1-sulfonamide can undergo several types of chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethyl groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can lead to the formation of substituted phenyl derivatives, while oxidation and reduction can modify the sulfonamide group.
Scientific Research Applications
N-[2-fluoro-5-(trifluoromethyl)phenyl]butane-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-[2-fluoro-5-(trifluoromethyl)phenyl]butane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate
- 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
- Trifluoromethanesulfonamide
Uniqueness
N-[2-fluoro-5-(trifluoromethyl)phenyl]butane-1-sulfonamide is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. The presence of both fluoro and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-[2-fluoro-5-(trifluoromethyl)phenyl]butane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F4NO2S/c1-2-3-6-19(17,18)16-10-7-8(11(13,14)15)4-5-9(10)12/h4-5,7,16H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVOATWNYKAGBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=C(C=CC(=C1)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F4NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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